molecular formula C18H15Cl3F3N3O B12375485 Sdh-IN-7

Sdh-IN-7

Cat. No.: B12375485
M. Wt: 452.7 g/mol
InChI Key: FKMQOWOZZJNFDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sdh-IN-7: is a potent inhibitor of succinate dehydrogenase, an enzyme that plays a crucial role in both the tricarboxylic acid cycle and the electron transport chain within mitochondria. This compound has shown significant fungicidal properties and is primarily used in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sdh-IN-7 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. Specific details on the synthetic routes and reaction conditions are proprietary and often vary depending on the manufacturer .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The exact methods are proprietary and not publicly disclosed .

Chemical Reactions Analysis

Types of Reactions: Sdh-IN-7 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its function as a succinate dehydrogenase inhibitor .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various solvents. The specific conditions, such as temperature and pH, are optimized to achieve the desired reaction outcomes .

Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. Typically, these products include modified versions of the compound that retain its inhibitory properties .

Mechanism of Action

Sdh-IN-7 exerts its effects by inhibiting succinate dehydrogenase, an enzyme involved in the tricarboxylic acid cycle and the electron transport chain. This inhibition disrupts the normal function of mitochondria, leading to reduced energy production and increased oxidative stress .

Properties

Molecular Formula

C18H15Cl3F3N3O

Molecular Weight

452.7 g/mol

IUPAC Name

N-cyclopropyl-N-[3,3-dichloro-2-(4-chlorophenyl)prop-2-enyl]-3-(difluoromethyl)-5-fluoro-1-methylpyrazole-4-carboxamide

InChI

InChI=1S/C18H15Cl3F3N3O/c1-26-17(24)13(14(25-26)16(22)23)18(28)27(11-6-7-11)8-12(15(20)21)9-2-4-10(19)5-3-9/h2-5,11,16H,6-8H2,1H3

InChI Key

FKMQOWOZZJNFDY-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)C(F)F)C(=O)N(CC(=C(Cl)Cl)C2=CC=C(C=C2)Cl)C3CC3)F

Origin of Product

United States

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